molecular formula C14H8BrNO2 B1584875 1-Amino-4-bromo anthraquinone CAS No. 81-62-9

1-Amino-4-bromo anthraquinone

Cat. No.: B1584875
CAS No.: 81-62-9
M. Wt: 302.12 g/mol
InChI Key: JOVRIPGYHSRFFR-UHFFFAOYSA-N
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Description

1-Amino-4-bromo anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in the dye industry. This particular compound is notable for its applications in the synthesis of dyes and biologically active compounds .

Preparation Methods

1-Amino-4-bromo anthraquinone can be synthesized through various methods. One common approach involves the bromination of 1-aminoanthraquinone. This process typically uses bromine in a solvent like dimethylformamide (DMF) to achieve high yields and purity . Another method involves converting 1-aminoanthraquinone to its 2-hydroxymethyl-substituted derivative, which is then brominated . Industrial production methods often optimize these processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Amino-4-bromo anthraquinone undergoes several types of chemical reactions:

Common reagents used in these reactions include bromine, DMF, and various nucleophiles like ammonia and alkylamines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-amino-4-bromoanthraquinone involves its interaction with molecular targets through its functional groups. The bromine atom and amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

1-Amino-4-bromo anthraquinone can be compared to other anthraquinone derivatives, such as:

    1-Aminoanthraquinone: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Amino-2,4-dibromoanthraquinone:

The uniqueness of 1-amino-4-bromoanthraquinone lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-amino-4-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVRIPGYHSRFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347880
Record name 1-Amino-4-bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-62-9
Record name 1-Amino-4-bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-bromoanthraquinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

halogenating said compound (B) by diluting the reaction mixture with a protic solvent and introducing a bromine/methanol mixture at -20° to +70° C. to give 1-amino-4-bromo-anthraquinone (C),
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Synthesis routes and methods II

Procedure details

1-Amino-4-bromoanthraquinone-2-carboxylic acid (38 grams, 0.11 mole) was dissolved in 200 ml. of water and 50 ml. of 10 M sodium hydroxide solution. The mixture was heated on a steam bath to 90°-100° C., and 40 g (b 0.23 mole) sodium hydrosulfite was added. Heating was continued with stirring for 2 hours, after which the mixture was cooled to room temperature. The resuting solid was collected by filtration and washed with water until the filtrate was neutral. The solid was dried at 80° C. to give 24.9 g (75% yield) of 1-amino-4-bromoanthraquinone. The Thin Layer Chromatogram of the crude product showed the presence of a small amount of impurity.
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38 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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